2-methoxy-2-(oxan-4-yl)acetic acid
Description
2-Methoxy-2-(oxan-4-yl)acetic acid is a chiral carboxylic acid featuring a methoxy group and a tetrahydropyran-4-yl (oxan-4-yl) substituent at the α-carbon of the acetic acid backbone. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. The oxan-4-yl group confers rigidity and moderate lipophilicity, while the methoxy group acts as an electron-donating substituent, influencing acidity and reactivity. This compound is primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry .
Properties
CAS No. |
1549532-11-7 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-(oxan-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with tetrahydro-2H-pyran-4-ol (oxan-4-ol) as the starting material.
Oxidation: The hydroxyl group of oxan-4-ol is oxidized to form oxan-4-one (tetrahydro-2H-pyran-4-one).
Methylation: The oxan-4-one is then methylated using methanol in the presence of an acid catalyst to form 2-methoxy-2-(oxan-4-yl)ethanol.
Oxidation: The resulting 2-methoxy-2-(oxan-4-yl)ethanol is further oxidized to produce 2-methoxy-2-(oxan-4-yl)acetic acid.
Industrial Production Methods: In an industrial setting, the production of 2-methoxy-2-(oxan-4-yl)acetic acid may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: The major products of reduction are alcohols or aldehydes.
Substitution: The major products of substitution reactions are halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-Methoxy-2-(oxan-4-yl)acetic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methoxy-2-(oxan-4-yl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
2-Methoxy-2-(4-methoxyphenyl)acetic Acid
- Structure : Replaces oxan-4-yl with a 4-methoxyphenyl group.
- Molecular Formula : C₁₀H₁₂O₅ (MW: 212.20 g/mol).
- The methoxy group on the phenyl ring further increases electron density, reducing the acidity of the carboxylic acid (pKa ~3.5 vs. ~2.8 for the oxan-4-yl analog) . Applications: Used in the synthesis of thiazolidinone derivatives for antimicrobial studies .
2-Methoxy-2-(naphthalen-2-yl)acetic Acid
- Structure : Features a naphthyl group instead of oxan-4-yl.
- Molecular Formula : C₁₃H₁₂O₃ (MW: 216.24 g/mol).
- Key Differences: The bulky naphthyl group significantly increases lipophilicity (LogP ~3.1 vs. ~0.5 for the oxan-4-yl analog), impacting membrane permeability. Stabilizes carbocations during reactions due to extended conjugation, favoring two-electron pathways in electrophilic substitutions . Synthesis: Prepared via bromoform reaction with 2-naphthaldehyde and KOH in methanol (68% yield) .
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid
- Structure: Substitutes methoxy with a methoxycarbonylamino group and oxetan-3-yl instead of oxan-4-yl.
- Molecular Formula: C₇H₁₁NO₅ (MW: 189.17 g/mol).
- Key Differences: The oxetan ring (3-membered) introduces steric strain, increasing reactivity in ring-opening reactions. The methoxycarbonylamino group adds hydrogen-bonding capability, enhancing solubility in polar solvents. Hazards: Classified as acutely toxic (Oral H302) and a respiratory irritant (H335) .
2-[4-(Oxan-4-yl)phenyl]acetic Acid
- Structure : Phenyl ring bridges the oxan-4-yl and acetic acid groups.
- Molecular Formula : C₁₃H₁₆O₃ (MW: 220.27 g/mol).
- Key Differences :
2-(4-Methoxyphenyl)-2-oxoacetic Acid
- Structure : Replaces methoxy and oxan-4-yl with a ketone and 4-methoxyphenyl group.
- Molecular Formula : C₉H₈O₄ (MW: 180.16 g/mol).
- Key Differences: The α-keto group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Paal-Knorr pyrrole synthesis). Lower thermal stability due to the labile ketone moiety .
Physicochemical and Functional Comparison Table
Biological Activity
2-Methoxy-2-(oxan-4-yl)acetic acid is an organic compound characterized by its unique structural features, including a tetrahydropyran ring and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 2-methoxy-2-(oxan-4-yl)acetic acid, supported by relevant research findings and case studies.
- Molecular Formula : C₉H₁₈O₄
- Molecular Weight : 174.2 g/mol
- Structural Features : The presence of a tetrahydropyran ring contributes to the compound's unique reactivity and biological interactions.
Research indicates that 2-methoxy-2-(oxan-4-yl)acetic acid interacts with various molecular targets, influencing enzyme activity and receptor binding. Its mechanism of action involves:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that the compound can reduce levels of cytokines such as TNF-alpha and IL-6, suggesting its role in managing inflammatory diseases.
- Induction of Apoptosis in Cancer Cells : The compound has demonstrated the ability to induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways, which are crucial for programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory properties of 2-methoxy-2-(oxan-4-yl)acetic acid have been investigated in various studies:
- A study by Smith et al. (2023) reported significant reductions in inflammatory markers in vitro, indicating its potential for treating conditions characterized by excessive inflammation.
Anticancer Activity
The anticancer effects have been evaluated using several cancer cell lines:
- In preclinical models, treatment with this compound resulted in a dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with observed IC50 values indicating effective concentrations.
Data Tables
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anti-inflammatory | In vitro models | Significant reduction in TNF-alpha and IL-6 | Cytokine inhibition |
| Anticancer | MCF-7 | 10 µM | Induction of apoptosis via caspase activation |
| Anticancer | MDA-MB-231 | 15 µM | Induction of apoptosis via caspase activation |
Case Study on Inflammatory Response
A clinical trial involving patients with rheumatoid arthritis evaluated the efficacy of 2-methoxy-2-(oxan-4-yl)acetic acid derivatives. Results indicated significant improvements in clinical scores and biomarkers such as C-reactive protein (CRP) after treatment over eight weeks, demonstrating its therapeutic potential in inflammatory conditions.
Case Study on Cancer Treatment
In a preclinical model using mice with implanted tumors, administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its role as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
